2-(1H-pyrrol-3-yl)acetaldehyde
Description
2-(1H-Pyrrol-3-yl)acetaldehyde is a heterocyclic aldehyde featuring a pyrrole ring substituted at the 3-position with an acetaldehyde group (CH₂CHO). Pyrrole, a five-membered aromatic ring containing one nitrogen atom, confers electron-rich properties, making the compound reactive in nucleophilic and electrophilic reactions. The aldehyde functional group enhances its utility as a precursor in organic synthesis, particularly in condensation and cyclization reactions to form complex heterocycles or biologically active molecules .
While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs and synthesis pathways suggest applications in pharmaceuticals, agrochemicals, and pheromone chemistry.
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO/c8-4-2-6-1-3-7-5-6/h1,3-5,7H,2H2 |
InChI Key |
WWDGTICBKIWDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CC=O |
Origin of Product |
United States |
Scientific Research Applications
2-(1H-pyrrol-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-3-yl)acetaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)acetaldehyde
- Structure : Features an indole ring (benzene fused to pyrrole) with an acetaldehyde group at the 3-position.
- Key Differences: Increased aromaticity due to the fused benzene ring in indole, enhancing stability and π-π stacking interactions. Higher molecular weight (159.19 g/mol vs.
- Applications : Used in pharmaceutical intermediates and APIs, whereas pyrrole-based aldehydes may focus on smaller heterocyclic systems .
(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)
- Structure : Cyclohexylidene ring with an exocyclic double bond and aldehyde group. Exists as (Z)- and (E)-isomers.
- Key Differences: Non-aromatic cyclohexene ring introduces steric bulk and conformational flexibility, contrasting with the planar pyrrole system. (Z)- and (E)-isomerism significantly impacts pheromone activity in beetles (e.g., Anthonomus grandis), where stereochemistry dictates biological signaling .
- Applications : Critical components of insect pheromone blends, unlike pyrrole aldehydes, which have less documented ecological roles .
Ethyl (2E)-2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
- Structure: Pyrrole substituted with methyl and cyano groups, conjugated to an ethyl ester.
- Key Differences: The cyano and ester groups enable diverse reactivity (e.g., nucleophilic additions), whereas the aldehyde in 2-(1H-pyrrol-3-yl)acetaldehyde is more electrophilic. Synthesized via condensation of pyrrole-2-carboxaldehyde with ethyl cyanoacetate, highlighting the utility of pyrrole aldehydes as precursors .
2-(1H-Pyrazol-3-yl)acetic Acid and Derivatives
- Structure : Pyrazole ring (two adjacent nitrogen atoms) with acetic acid or hydrochloride substituents.
- Key Differences :
- Applications : Used in drug intermediates (e.g., antiviral agents), whereas pyrrole aldehydes may prioritize aldehyde-specific reactions .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Functional Group | Key Applications |
|---|---|---|---|---|---|
| 2-(1H-Pyrrol-3-yl)acetaldehyde | C₆H₇NO | 109.13 | Pyrrole | Aldehyde | Organic synthesis, potential pheromones |
| 2-(1H-Indol-3-yl)acetaldehyde | C₁₀H₉NO | 159.19 | Indole | Aldehyde | Pharmaceuticals, APIs |
| (Z)-DMCHA | C₈H₁₂O | 124.18 | Cyclohexene | Aldehyde | Insect pheromones |
| Ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate | C₁₂H₁₃N₃O₂ | 231.25 | Pyrrole | Cyano, Ester | Medicinal chemistry |
| 2-(1H-Pyrazol-3-yl)acetic acid | C₅H₆N₂O₂ | 126.11 | Pyrazole | Carboxylic acid | Drug intermediates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
